Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate
Description
This compound belongs to the 2-aminothiophene-3-carboxylate family, a class of heterocyclic derivatives widely used in pharmaceutical and agrochemical research. Its structure features:
- Ethyl ester at position 3 of the thiophene ring.
- Acetyl group at position 5.
- Methyl group at position 2.
- A benzoylamino substituent at position 2, further substituted with 5-bromo and 2-(difluoromethoxy) groups on the aromatic ring.
The synthesis likely employs Gewald’s reaction (multicomponent condensation of ketones, activated nitriles, and sulfur) to form the 2-aminothiophene core, followed by acylation with 5-bromo-2-(difluoromethoxy)benzoyl chloride . X-ray crystallography (e.g., SHELX software) is critical for confirming its conformation and intermolecular interactions .
Properties
CAS No. |
7167-22-8 |
|---|---|
Molecular Formula |
C18H16BrF2NO5S |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H16BrF2NO5S/c1-4-26-17(25)13-8(2)14(9(3)23)28-16(13)22-15(24)11-7-10(19)5-6-12(11)27-18(20)21/h5-7,18H,4H2,1-3H3,(H,22,24) |
InChI Key |
WODCRBVFUUDDEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(C=CC(=C2)Br)OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and the introduction of the brominated benzoyl and difluoromethoxy groups. The synthetic route typically involves:
Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Brominated Benzoyl Group: This step involves the bromination of a benzoyl precursor followed by its attachment to the thiophene ring.
Addition of the Difluoromethoxy Group: This can be done through a nucleophilic substitution reaction using a difluoromethoxy reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The brominated benzoyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural differences between the target compound and its analogs:
Substituent Effects on Properties
- Halogenation: Bromine (target compound) and chlorine () enhance lipophilicity and enable halogen bonding in target interactions. Difluoromethoxy (target) improves metabolic stability compared to non-fluorinated analogs .
- Chromene derivatives () introduce extended conjugation, influencing optical properties .
- Position 5 Modifications : Acetyl (target) vs. carbamoyl () alters hydrogen-bonding capacity and solubility.
Biological Activity
Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring and various functional groups. Its molecular formula is , and it has a molecular weight of approximately 476.3 g/mol . This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on benzo[b]thiophene derivatives have shown that they can inhibit microtubule polymerization, acting through the colchicine site of tubulin, which is crucial for cancer cell proliferation .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | IC50 (nM) | Cell Lines Tested | Mechanism of Action |
|---|---|---|---|
| Compound 3c | 2.6 | HeLa, Molt/4, FM3A | Inhibits tubulin polymerization |
| Compound 3a | 0.78 | L1210, FM3A | Inhibits microtubule formation |
| Ethyl Compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The presence of specific substituents in the structure of this compound is believed to enhance its biological activity. The arrangement and type of functional groups play a critical role in determining the compound's efficacy against various cancer cell lines .
The mechanism by which this compound exhibits its biological activity involves its interaction with cellular components such as tubulin. By binding to the colchicine site, it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Study on Antitumor Activity
In a notable study, derivatives related to this compound were evaluated for their antitumor activity in xenograft models. One derivative demonstrated significant tumor growth inhibition in human osteosarcoma models when administered at doses of 50 mg/kg . This highlights the potential clinical applications of such compounds in cancer therapy.
Comparative Analysis with Other Compounds
Comparative studies have shown that this compound may possess superior antiproliferative effects compared to other known anticancer agents like combretastatin A-4. This positions it as a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
